molecular formula C17H17N3O3 B3020737 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170599-55-9

1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B3020737
CAS No.: 1170599-55-9
M. Wt: 311.341
InChI Key: FORNZCSIIKIXHH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative of 2-oxo-1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the tetrahydroquinoline ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
  • 1-(2-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
  • 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)urea

Uniqueness

1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to the presence of both a methoxyphenyl group and a tetrahydroquinoline ring, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-15-5-3-2-4-14(15)20-17(22)18-12-7-8-13-11(10-12)6-9-16(21)19-13/h2-5,7-8,10H,6,9H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORNZCSIIKIXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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